Fmoc-Ser(tBu)-Thr(Psi(Me,Me)pro)-OH

Descripción general

Descripción

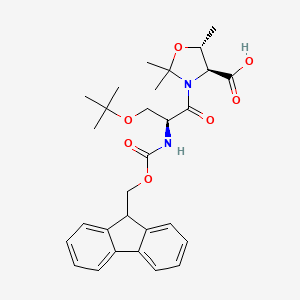

Fmoc-Ser(tBu)-Thr(Psi(Me,Me)pro)-OH is a complex amino acid derivative commonly used in peptide synthesis. It consists of serine (Ser) and threonine (Thr) amino acids, both protected with specific functional groups to prevent unwanted reactions during synthesis. The Fmoc (9-fluorenylmethoxycarbonyl) group protects the amino terminus, while the tert-butyl (tBu) and Psi(Me,Me)pro groups protect the side chains of serine and threonine, respectively.

Synthetic Routes and Reaction Conditions:

Solid-Phase Peptide Synthesis (SPPS): The compound is typically synthesized using Fmoc-based SPPS. The process involves the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid resin.

Chemoselective Ligation: This method involves the selective formation of peptide bonds between serine and threonine derivatives. Cyclization reactions can be used to form cyclic peptides.

Industrial Production Methods:

Large-Scale Synthesis: Industrial production of this compound involves scaling up the SPPS process. Automated peptide synthesizers are used to handle large batches efficiently.

Purification and Quality Control: After synthesis, the compound undergoes rigorous purification steps, including high-performance liquid chromatography (HPLC), to ensure high purity and quality.

Types of Reactions:

Deprotection: The Fmoc group is removed using a base, typically 20% piperidine in DMF (dimethylformamide).

Cleavage: The tBu and Psi(Me,Me)pro protecting groups are removed under acidic conditions, such as trifluoroacetic acid (TFA).

Common Reagents and Conditions:

Deprotection: Piperidine, DMF.

Cleavage: TFA, water, triisopropylsilane (TIPS).

Major Products Formed:

Deprotection: Fmoc-deprotected amino acid.

Cleavage: Free serine and threonine residues.

Aplicaciones Científicas De Investigación

Fmoc-Ser(tBu)-Thr(Psi(Me,Me)pro)-OH is widely used in scientific research due to its versatility in peptide synthesis. Its applications include:

Peptide Synthesis: It serves as a building block for synthesizing complex peptides and proteins.

Drug Development: The compound is used in the development of therapeutic peptides and small molecules.

Biomolecular Research: It aids in studying protein-protein interactions and enzyme mechanisms.

Mecanismo De Acción

The compound itself does not have a direct biological activity but serves as a precursor in the synthesis of biologically active peptides. The mechanism of action depends on the final peptide or protein synthesized using Fmoc-Ser(tBu)-Thr(Psi(Me,Me)pro)-OH.

Comparación Con Compuestos Similares

Fmoc-Ser(tBu)-OH: Similar to the compound but lacks the threonine component.

Fmoc-Thr(Psi(Me,Me)pro)-OH: Similar to the compound but lacks the serine component.

Uniqueness: Fmoc-Ser(tBu)-Thr(Psi(Me,Me)pro)-OH is unique due to its dual protection of both serine and threonine, making it highly versatile in peptide synthesis.

Actividad Biológica

Fmoc-Ser(tBu)-Thr(Psi(Me,Me)pro)-OH is a synthetic amino acid derivative that has garnered significant attention in biochemical research, particularly in the fields of peptide synthesis, drug development, and protein engineering. This compound is characterized by its unique structural features, which enhance its utility in various biological applications.

Chemical Structure and Properties

- Molecular Formula : C23H30N2O6

- Molecular Weight : 442.49 g/mol

- CAS Number : 1095952-22-9

- Melting Point : Not specified

- Density : 1.3 g/cm³

The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, a tert-butyl (tBu) side chain on serine, and a psi (Me,Me) proline derivative, which contributes to its stability and reactivity in peptide synthesis.

1. Peptide Synthesis

This compound serves as a key building block in solid-phase peptide synthesis (SPPS). Its incorporation into peptide sequences allows for the formation of complex structures with high purity and yield. The Fmoc group facilitates easy deprotection under mild conditions, making it advantageous for synthesizing sensitive peptides .

2. Drug Development

The compound's unique structure enhances its potential as a pharmacophore in drug design. It is particularly valuable in developing peptide-based therapeutics targeting specific biological pathways. Research indicates that modifications at the serine and threonine residues can significantly influence the biological activity of peptides, making this compound crucial for optimizing therapeutic efficacy .

3. Bioconjugation

This compound is utilized in bioconjugation processes to attach peptides to biomolecules such as antibodies or nanoparticles. This capability is essential for creating targeted drug delivery systems that improve the specificity and effectiveness of therapeutic agents .

4. Protein Engineering

In protein engineering studies, this compound allows researchers to modify proteins systematically. By incorporating this compound into protein sequences, scientists can study protein interactions and functions more effectively, contributing to advancements in understanding disease mechanisms and developing new treatments .

Case Study 1: Synthesis of Glucagon-like Peptides

A study focused on synthesizing glucagon-like peptides demonstrated the effectiveness of using this compound as a building block. The research highlighted how the incorporation of this compound improved the yield and purity of the synthesized peptides compared to traditional methods .

Case Study 2: Investigating Protein Interactions

In another study examining protein interactions involving pro-apoptotic proteins like Bax, researchers used this compound to modify peptide sequences. The results indicated that specific modifications could significantly alter binding affinities and functional outcomes in cellular assays .

Comparative Analysis of Biological Activity

| Property/Activity | This compound | Other Amino Acid Derivatives |

|---|---|---|

| Peptide Yield | High | Variable |

| Stability | Enhanced | Dependent on structure |

| Deprotection Conditions | Mild (basic conditions) | Often harsher |

| Application Versatility | Broad (drug development, SPPS) | Limited |

Propiedades

IUPAC Name |

(4S,5R)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36N2O7/c1-17-24(26(33)34)31(29(5,6)38-17)25(32)23(16-37-28(2,3)4)30-27(35)36-15-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,17,22-24H,15-16H2,1-6H3,(H,30,35)(H,33,34)/t17-,23+,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVAILEBHPYBEGO-CQLNOVPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(N(C(O1)(C)C)C(=O)C(COC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](N(C(O1)(C)C)C(=O)[C@H](COC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.